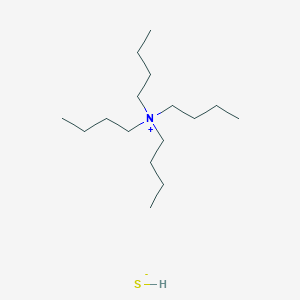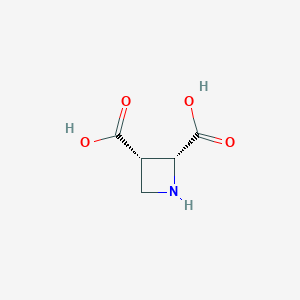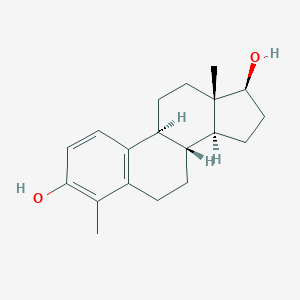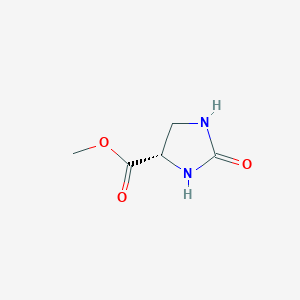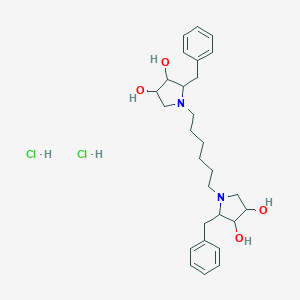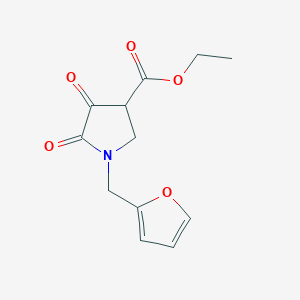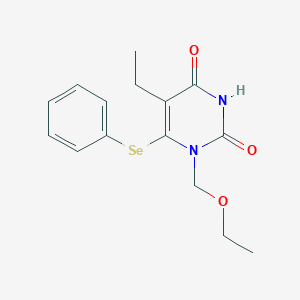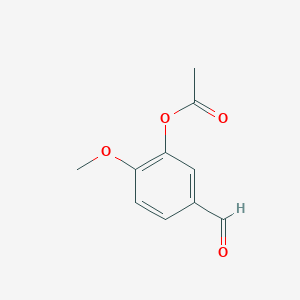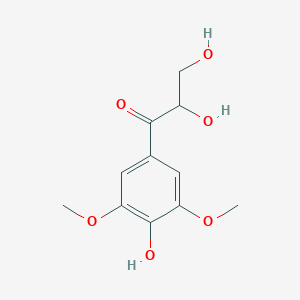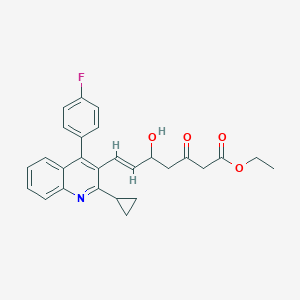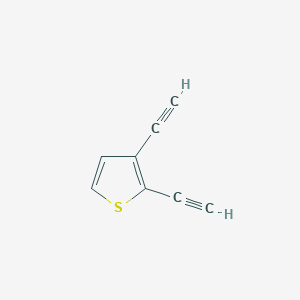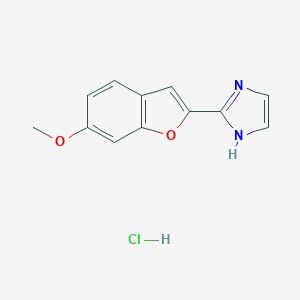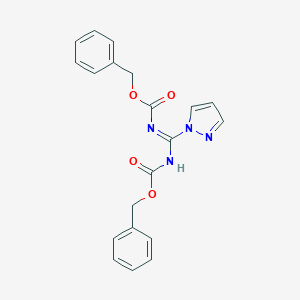
N,N'-Bis-Z-1-guanylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-Z-1-Guanylpyrazole is an organic compound with the molecular formula C20H18N4O4 and a molar mass of 378.39 g/mol . It is a colorless to light yellow solid that is relatively stable at room temperature and soluble in common organic solvents such as ethanol and dimethylformamide . This compound is commonly used as an alkali catalyst in organic synthesis due to its strong basicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis-Z-1-Guanylpyrazole is generally prepared by reacting N,N’-bis(benzyloxycarbonyl)-1H-pyrazole with methylamidine . The reaction is typically carried out in dimethylformamide or dichloromethane under an inert atmosphere . As the reaction proceeds, the methylamidine gradually reacts with the pyrazole group to form the N,N’-Bis-Z-1-Guanylpyrazole product .
Industrial Production Methods: Industrial production methods for N,N’-Bis-Z-1-Guanylpyrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-Z-1-Guanylpyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: N,N’-Bis-Z-1-Guanylpyrazole can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N,N’-Bis-Z-1-Guanylpyrazole has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: N,N’-Bis-Z-1-Guanylpyrazole is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-Bis-Z-1-Guanylpyrazole exerts its effects involves its strong basicity, which allows it to act as a catalyst in various organic reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the formation of desired products. Its ability to stabilize reaction intermediates and transition states is key to its catalytic activity.
Comparison with Similar Compounds
N,N’-Bis-Boc-1-guanylpyrazole: This compound has a similar structure but contains Boc (tert-butoxycarbonyl) protecting groups instead of benzyloxycarbonyl groups.
N,N’-Di-Cbz-1H-pyrazole-1-carboxamidine: Another similar compound with different protecting groups.
Uniqueness: N,N’-Bis-Z-1-Guanylpyrazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its strong basicity and ability to act as a catalyst in various organic reactions set it apart from other similar compounds .
Properties
CAS No. |
152120-55-3 |
|---|---|
Molecular Formula |
C20H18N4O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26) |
InChI Key |
NRBUVVTTYMTSKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


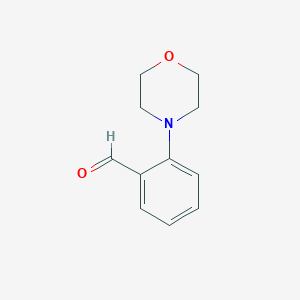
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
